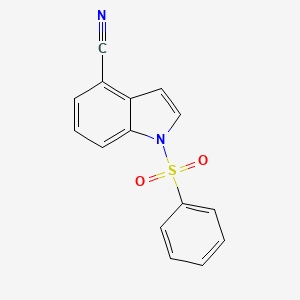
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenylsulfonyl group attached to the nitrogen atom of the indole ring and a carbonitrile group at the 4-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-1h-indole-4-carbonitrile typically involves the introduction of the phenylsulfonyl group and the carbonitrile group onto the indole ring. One common method involves the reaction of 1-(phenylsulfonyl)indole with a suitable nitrile source under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, alkylation, and acylation.
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Halogenation: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: Alkylation reactions can be carried out using alkyl halides in the presence of a strong base like potassium tert-butoxide.
Acylation: Acylation can be performed using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated indole derivatives, while alkylation and acylation produce alkylated and acylated indole derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in biological studies to investigate its effects on various biological targets and pathways.
Chemical Research: It serves as a precursor in the synthesis of more complex indole derivatives for chemical research.
Wirkmechanismus
The mechanism of action of 1-(Phenylsulfonyl)-1h-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carbonitrile group may also contribute to the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Phenylsulfonyl)pyrrole: This compound features a pyrrole ring instead of an indole ring and exhibits similar reactivity and applications.
1-(Phenylsulfonyl)indole: Lacks the carbonitrile group but shares the phenylsulfonyl group, making it a close analog.
Uniqueness
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile is unique due to the presence of both the phenylsulfonyl and carbonitrile groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H10N2O2S |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)indole-4-carbonitrile |
InChI |
InChI=1S/C15H10N2O2S/c16-11-12-5-4-8-15-14(12)9-10-17(15)20(18,19)13-6-2-1-3-7-13/h1-10H |
InChI-Schlüssel |
FDEQMHVWVAAXPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















